molecular formula C13H20N4O3 B1141275 (+/-)-Lisofylline-d6 CAS No. 1185995-47-4

(+/-)-Lisofylline-d6

Número de catálogo: B1141275
Número CAS: 1185995-47-4
Peso molecular: 286.365
Clave InChI: NSMXQKNUPPXBRG-PJFGFURISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+/-)-Lisofylline-d6, also known as this compound, is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 286.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (+/-)-Lisofylline-d6, and how can deuterium incorporation be validated?

  • Methodological Answer : The chemoenzymatic deracemization method using a (laccase/TEMPO)-alcohol dehydrogenase system is a validated approach for synthesizing enantiomerically enriched Lisofylline derivatives. For deuterated forms like Lisofylline-d6, deuterium incorporation can be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize isotopic exchange and maximize yield . Analytical validation should follow reproducibility criteria, including triplicate measurements and calibration against non-deuterated standards .

Q. What analytical techniques are most effective for assessing the purity and stability of this compound in experimental settings?

  • Methodological Answer : Use reversed-phase HPLC coupled with UV detection for purity analysis, and tandem mass spectrometry (LC-MS/MS) for stability studies under varying pH and temperature conditions. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks can predict degradation pathways. Ensure data interpretation accounts for deuterium kinetic isotope effects, which may alter degradation rates compared to non-deuterated analogs .

Q. How should researchers formulate hypothesis-driven questions when studying this compound’s pharmacological mechanisms?

  • Methodological Answer : Align questions with gaps in existing literature (e.g., “How does deuterium incorporation affect Lisofylline’s binding affinity to adenosine receptors?”). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure inquiries. Ensure questions are feasible (e.g., achievable within cell-based assays) and linked to established theories (e.g., isotope effects in pharmacokinetics) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be optimized for metabolic studies?

  • Methodological Answer : Employ a dual-enzyme system (e.g., laccase/TEMPO with alcohol dehydrogenase) to achieve deracemization. Monitor enantiomeric excess (ee) via chiral chromatography and adjust reaction parameters (e.g., cofactor concentration, pH) iteratively. For metabolic assays, compare the stability and activity of resolved enantiomers in hepatocyte models to assess deuterium’s impact on stereoselective metabolism .

Q. What experimental designs are suitable for resolving contradictions in pharmacokinetic data for this compound?

  • Methodological Answer : Conduct longitudinal studies with controlled variables (e.g., dosing regimen, species-specific metabolism). Use crossover designs to minimize inter-subject variability. For contradictory findings (e.g., conflicting half-life values), re-examine assay conditions (e.g., plasma protein binding effects) and validate using orthogonal methods like microsomal stability assays. Apply triangulation by comparing in vitro, in vivo, and in silico data .

Q. How can researchers design studies to investigate the isotope effect of deuterium in this compound on metabolic pathways?

  • Methodological Answer : Use isotopic labeling in tandem with metabolic flux analysis. For example, incubate Lisofylline-d6 with liver microsomes and track deuterium retention via LC-MS/MS. Compare metabolic byproducts (e.g., hydroxylated derivatives) to non-deuterated controls. Statistical models (e.g., ANOVA with post hoc tests) should account for kinetic isotope effects on CYP450 enzyme activity .

Q. What strategies ensure reproducibility when adapting literature methods for synthesizing this compound?

  • Methodological Answer : Document all protocol deviations (e.g., solvent purity, stirring rates) and validate intermediate compounds at each synthesis step. Share raw data and spectra in supplementary materials. For critical steps (e.g., deuterium exchange), replicate experiments across independent labs and use inter-laboratory calibration standards .

Q. Methodological Frameworks

Q. How should a literature review be structured to contextualize this compound within current research?

  • Methodological Answer : Use systematic reviews to map existing studies on deuterated xanthines, focusing on pharmacokinetic and synthetic chemistry databases (e.g., PubMed, SciFinder). Differentiate primary sources (original synthetic protocols) from secondary analyses (review articles). Critically evaluate sources for methodological rigor (e.g., sample size, controls) and relevance to deuterium’s role in drug design .

Q. What criteria define a robust experimental design for in vivo studies involving this compound?

  • Methodological Answer : Include power analysis to determine sample size, randomization to control confounding variables, and blinding during data collection. For toxicity studies, adhere to OECD guidelines (e.g., repeated-dose testing over 28 days). Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Q. Data Analysis and Interpretation

Q. How can researchers address variability in deuterium retention data across experimental replicates?

  • Methodological Answer : Apply mixed-effects models to distinguish between technical variability (e.g., instrument noise) and biological variability. Use deuterium labeling controls (e.g., fully deuterated internal standards) to normalize data. For outlier detection, employ Grubbs’ test or robust statistical packages like R’s “outliers” .

Q. What approaches validate the computational modeling of this compound’s metabolic interactions?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., using GROMACS) with experimental binding assays. Validate docking predictions (e.g., AutoDock Vina) by comparing computed binding energies to surface plasmon resonance (SPR) data. Cross-check isotope effects using density functional theory (DFT) calculations .

Propiedades

Número CAS

1185995-47-4

Fórmula molecular

C13H20N4O3

Peso molecular

286.365

Nombre IUPAC

1-(4,4,5,6,6,6-hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i1D3,6D2,9D

Clave InChI

NSMXQKNUPPXBRG-PJFGFURISA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Sinónimos

3,7-Dihydro-1-(5-hydroxyhexyl-d6)-3,7-dimethyl-1H-purine-2,6-dione;  1-(5-Hydroxyhexyl-d6)theobromine;  (+/-)-1-(5-Hydroxyhexyl-d6)-3,7-dimethyl_x000B_xanthine;  BL 194-d6;  Pentoxifylline-d6 Alcohol; 

Origen del producto

United States

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.